molecular formula C6H6F2N2O2 B598191 3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1203145-73-6

3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B598191
CAS RN: 1203145-73-6
M. Wt: 176.123
InChI Key: PUBXARXUPRDAAQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a type of organofluorine compound. Organofluorine compounds are widely used in various applications such as medicines, agrochemicals, refrigerants, and in the coatings of textiles and buildings . The incorporation of fluorine atoms into a drug molecule can modulate several important properties including its metabolism, pharmacokinetics, and ability to permeate biological tissues .


Synthesis Analysis

The synthesis of this compound involves the use of fluorination and fluoroalkylation methods. These methods incorporate a trifluoromethyl (CF3), difluoromethyl (CF2H), or monofluoromethyl (CH2F) group . The past two decades have witnessed a rapid growth in fluorination and fluoroalkylation methods thanks to the development of new reagents and catalysts .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by 1H NMR, 13C NMR, HRMS, and X-ray diffraction . The structure of this compound is further studied by molecular docking simulation .


Chemical Reactions Analysis

The chemical reactions involving this compound are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Scientific Research Applications

Chemical Reactivity and Heterocyclic Synthesis

3-(Difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde and its derivatives exhibit significant reactivity, making them valuable precursors in the synthesis of various heterocyclic compounds. These compounds serve as building blocks for the creation of diverse heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and spiropyrroles, among others. The unique reactivity of these chemicals under mild conditions facilitates the generation of a wide range of heterocyclic compounds, highlighting their importance in organic synthesis and chemical research (Gomaa & Ali, 2020).

Advancements in Catalyzed Synthesis

The compound and its structural analogs play a crucial role in organocatalyzed synthesis, particularly in the formation of tetrahydrobenzo[b]pyrans. This process is significant due to the broad applications of tetrahydrobenzo[b]pyrans in pharmaceuticals and natural products. Recent studies focus on developing novel organocatalytic methods for efficient and environmentally friendly synthesis of these heterocycles, demonstrating the compound's contribution to advancing green chemistry and sustainable organic synthesis (Kiyani, 2018).

Role in Antioxidant and Medicinal Chemistry

Derivatives of this compound have been investigated for their potential antioxidant properties. The synthesis of isoxazolone derivatives, for instance, showcases the application of these compounds in medicinal chemistry, where they are explored for biological and therapeutic activities. The development of new synthetic routes and the evaluation of biological activities underscore the compound's significance in the discovery of novel antioxidants and therapeutic agents (Laroum et al., 2019).

Contribution to Synthetic and Medicinal Perspectives

The compound's derivatives are integral to the synthesis of methyl-substituted pyrazoles, which are recognized for their wide spectrum of biological activities. The detailed synthetic approaches and the exploration of their medical significances shed light on the potential of these compounds in developing new medicinal scaffolds. This research contributes significantly to medicinal chemistry, providing insights into generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).

properties

IUPAC Name

5-(difluoromethyl)-2-methyl-3-oxo-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-10-6(12)3(2-11)4(9-10)5(7)8/h2,5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBXARXUPRDAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678480
Record name 5-(Difluoromethyl)-2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203145-73-6
Record name 5-(Difluoromethyl)-2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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